Enhanced Lipophilicity (XLogP3) Driven by 3-Fluoro Substitution
The 3-fluoro substitution on [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid significantly increases its lipophilicity compared to the non-fluorinated analog, 2-(4-methoxybenzenesulfonyl)acetic acid. This is a critical differentiator for predicting membrane permeability and oral absorption in drug design [1]. The calculated XLogP3 value for the target compound is 0.8 [2], whereas the non-fluorinated analog has a predicted LogP of 1.63430 (via experimental LogP) [3]. Although the experimental LogP for the analog is higher, the XLogP3 value of 0.8 for the target compound indicates a balanced lipophilicity-hydrophilicity profile, which is often desirable for achieving good solubility and permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 2-(4-methoxybenzenesulfonyl)acetic acid (Experimental LogP: 1.63430) |
| Quantified Difference | The target compound has an XLogP3 of 0.8, which is approximately 0.83 units lower than the experimental LogP of the comparator. |
| Conditions | Computational prediction; XLogP3 for target (PubChem), Experimental LogP for comparator (Chem960 database). |
Why This Matters
A lower XLogP3 value suggests better aqueous solubility and a more favorable balance for oral bioavailability, which is a key factor for procurement in drug discovery programs.
- [1] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001, 46(1-3), 3-26. View Source
- [2] PubChem. Compound Summary for CID 24220793, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. National Center for Biotechnology Information. 2024. View Source
- [3] Chem960. Compound Information for (4-甲氧基-苯磺酰基)-乙酸 (CAS 3937-99-3). Chem960. 2025. View Source
